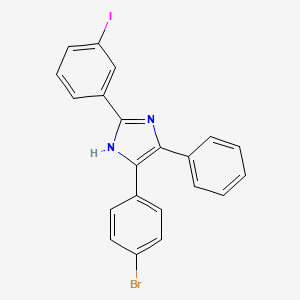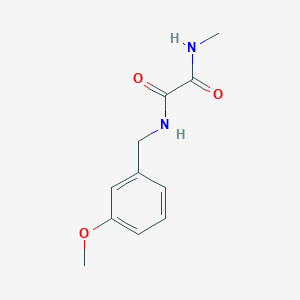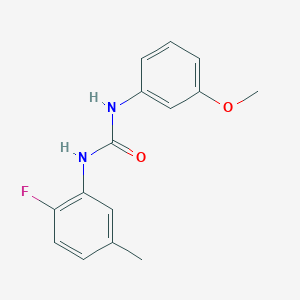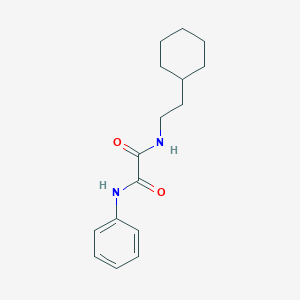
4-(4-bromophenyl)-2-(3-iodophenyl)-5-phenyl-1H-imidazole
Vue d'ensemble
Description
4-(4-bromophenyl)-2-(3-iodophenyl)-5-phenyl-1H-imidazole, also known as BPIPI, is a chemical compound belonging to the imidazole family. It is a potent inhibitor of protein kinase CK2, which is involved in various cellular processes such as cell division, differentiation, and apoptosis. In recent years, BPIPI has gained significant interest in the scientific community due to its potential applications in cancer research and drug development.
Mécanisme D'action
4-(4-bromophenyl)-2-(3-iodophenyl)-5-phenyl-1H-imidazole exerts its inhibitory effects on protein kinase CK2 by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its target proteins, which are involved in various cellular processes. By inhibiting CK2, 4-(4-bromophenyl)-2-(3-iodophenyl)-5-phenyl-1H-imidazole can disrupt the signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects
4-(4-bromophenyl)-2-(3-iodophenyl)-5-phenyl-1H-imidazole has been shown to have several biochemical and physiological effects. It can induce cell cycle arrest, which prevents cancer cells from dividing and proliferating. 4-(4-bromophenyl)-2-(3-iodophenyl)-5-phenyl-1H-imidazole can also modulate the expression of various genes involved in cancer progression, such as c-Myc and p53. Additionally, 4-(4-bromophenyl)-2-(3-iodophenyl)-5-phenyl-1H-imidazole has been found to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy.
Avantages Et Limitations Des Expériences En Laboratoire
4-(4-bromophenyl)-2-(3-iodophenyl)-5-phenyl-1H-imidazole has several advantages for lab experiments. It is a potent and selective inhibitor of CK2, which makes it a valuable tool for studying the role of this enzyme in cellular processes. 4-(4-bromophenyl)-2-(3-iodophenyl)-5-phenyl-1H-imidazole is also relatively easy to synthesize and has good stability. However, 4-(4-bromophenyl)-2-(3-iodophenyl)-5-phenyl-1H-imidazole has some limitations, such as its low solubility in water, which can make it challenging to use in some experimental setups.
Orientations Futures
There are several future directions for research on 4-(4-bromophenyl)-2-(3-iodophenyl)-5-phenyl-1H-imidazole. One area of interest is the development of 4-(4-bromophenyl)-2-(3-iodophenyl)-5-phenyl-1H-imidazole derivatives with improved pharmacological properties, such as increased solubility and bioavailability. Another direction is the investigation of the synergistic effects of 4-(4-bromophenyl)-2-(3-iodophenyl)-5-phenyl-1H-imidazole with other anticancer agents, such as chemotherapy drugs or immunotherapies. Furthermore, 4-(4-bromophenyl)-2-(3-iodophenyl)-5-phenyl-1H-imidazole could be explored as a potential therapeutic agent for other diseases, such as inflammation, neurodegenerative disorders, and viral infections.
Applications De Recherche Scientifique
4-(4-bromophenyl)-2-(3-iodophenyl)-5-phenyl-1H-imidazole has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. 4-(4-bromophenyl)-2-(3-iodophenyl)-5-phenyl-1H-imidazole has also been found to induce apoptosis, or programmed cell death, in cancer cells, which is a crucial mechanism for preventing cancer progression.
Propriétés
IUPAC Name |
5-(4-bromophenyl)-2-(3-iodophenyl)-4-phenyl-1H-imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14BrIN2/c22-17-11-9-15(10-12-17)20-19(14-5-2-1-3-6-14)24-21(25-20)16-7-4-8-18(23)13-16/h1-13H,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONSGVZNFNUMIKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NC(=N2)C3=CC(=CC=C3)I)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14BrIN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-bromophenyl)-2-(3-iodophenyl)-5-phenyl-1H-imidazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(2-furyl)-6-[(2-methylbenzyl)oxy]-4H-chromen-4-one](/img/structure/B4846552.png)

![N-[4-(aminocarbonyl)phenyl]-2-methyl-5-phenyl-3-furamide](/img/structure/B4846569.png)
![1-(4-chlorophenyl)-5-{[5-(2-methoxy-5-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4846570.png)

![5-(benzylthio)-1-[(4-methylphenyl)sulfonyl]-3-phenyl-1H-1,2,4-triazole](/img/structure/B4846587.png)
![N-[5-(3-butoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methylphenyl)thio]acetamide](/img/structure/B4846592.png)
![3-ethyl-5-{[1-(4-hydroxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B4846598.png)
![N-(diphenylmethyl)-2-[(2-methoxyethyl)thio]benzamide](/img/structure/B4846606.png)

![2-{[4-(2-furyl)-2-pyrimidinyl]thio}-N-(2-methoxyphenyl)acetamide](/img/structure/B4846616.png)
![1-{[5-(2-furyl)-2-methyl-1,1-dioxido-2H-1,2,6-thiadiazin-3-yl]carbonyl}-4-methyldecahydroquinoline](/img/structure/B4846638.png)
